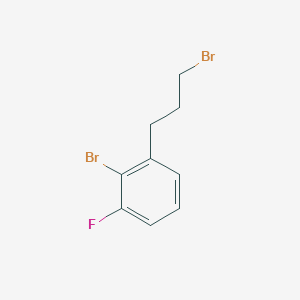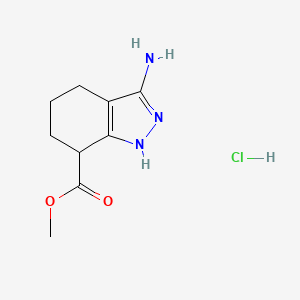
methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted indazole compounds, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Medicine: This compound is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Uniqueness
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ester functional groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C9H14ClN3O2 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10;/h6H,2-4H2,1H3,(H3,10,11,12);1H |
Clave InChI |
SHIMNIJZHDLEGP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCC2=C1NN=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


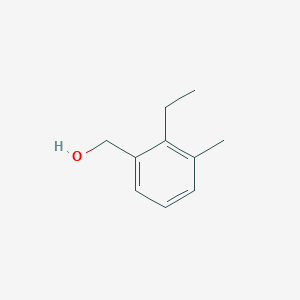
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
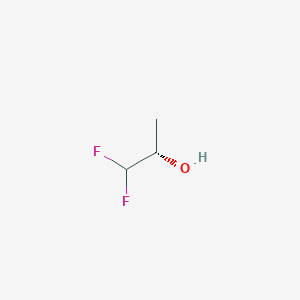
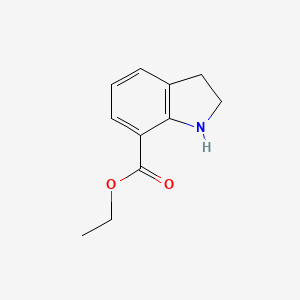
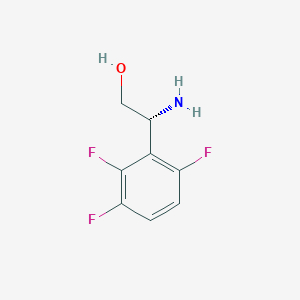
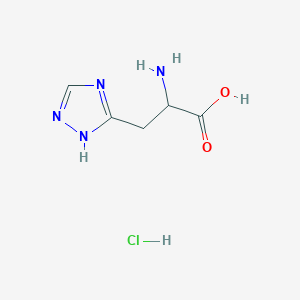
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
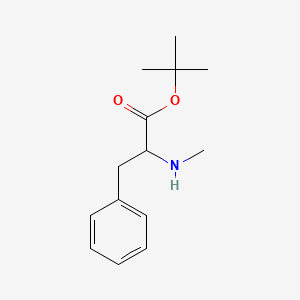
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
